N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a piperidine ring substituted with phenylethyl and propenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethyl-1-phenylethylamine and suitable reagents.
Substitution Reactions: The phenylethyl group is introduced through substitution reactions using phenylethyl halides or similar compounds.
Amidation: The final step involves the amidation reaction where the propenamide group is attached to the piperidine ring using reagents like acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-N-(2-phenylethyl)pyrrole: A similar compound with a pyrrole ring instead of a piperidine ring.
2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinone: A related compound with a ketone group instead of the propenamide group.
Uniqueness
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-2-propenamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
123039-61-2 |
---|---|
Molecular Formula |
C24H30N2O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C24H30N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h4-14,19-20,23H,1,15-18H2,2-3H3 |
InChI Key |
JKBPMKVTBICXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.